(9E)-12-hydroxyoctadec-9-enoic acid
Overview
Description
(9E)-12-hydroxyoctadec-9-enoic acid is a fatty acid derivative characterized by the presence of a hydroxyl group at the 12th carbon and a double bond at the 9th carbon in the trans configuration. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of octadec-9-enoic acid. One common method is the epoxidation of the double bond followed by ring-opening with a hydroxylating agent. The reaction conditions often include the use of peracids for epoxidation and subsequent treatment with a base or acid to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation process. These methods are favored for their specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to yield a saturated hydroxy fatty acid.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Produces 12-oxo-octadec-9-enoic acid or 12-carboxy-octadec-9-enoic acid.
Reduction: Yields 12-hydroxyoctadecanoic acid.
Substitution: Forms various esters and ethers depending on the substituents used.
Scientific Research Applications
(9E)-12-hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The biological effects of (9E)-12-hydroxyoctadec-9-enoic acid are mediated through its interaction with cellular membranes and signaling pathways. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the hydroxyl group.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds but no hydroxyl group.
Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th carbon but in the cis configuration.
Uniqueness
(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to other fatty acids.
Properties
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
Record name | Fatty acids, castor-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61789-44-4, 7431-95-0 | |
Record name | Fatty acids, castor-oil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC179694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fatty acids, castor-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fatty acids, castor-oil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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